Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
A hybrid pharmacophore approach was applied to design and synthesize a series of benzo [b]thiophene-diaryl urea derivatives with potential anticancer effect . In vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .
The synthesis, characterization, and reactivity upon treatment with a strong base, of the three isomeric (benzyloxythienyl)oxazolines as well as the corresponding (benzyloxythienyl)- N -butylcarboxamides were reported .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
The postfunctionalization reaction of 2-thiophenecarbonyl chloride with single walled carbon nanotubes (SWCNTs) was studied . This application involves the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of copper complex of orthinine .
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C16H10Cl2O2S and a molecular weight of 337.22 g/mol. This compound features a benzyloxy group attached to a chlorobenzo[b]thiophene structure, specifically at the 5-position, and a carbonyl chloride functional group at the 2-position. The presence of chlorine and the benzyloxy substituent contributes to its unique chemical properties and potential reactivity. It is categorized as a hazardous material, with known risks including severe skin burns, eye damage, and respiratory issues upon exposure .
As mentioned earlier, there is no scientific literature available describing a specific mechanism of action for this compound.
Due to the lack of specific information, it is essential to consider the general hazards associated with similar functional groups:
The synthesis of 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride can be achieved through several methods:
These steps may vary based on specific laboratory protocols and desired yields.
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride has potential applications in various fields:
Interaction studies are crucial for understanding how 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride interacts with biological systems or other chemical entities. These studies may involve:
Such studies are essential for advancing its use in pharmaceuticals and other applications.
Several compounds share structural similarities with 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride. A comparison highlights its uniqueness:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 3-Chlorobenzo[b]thiophene | Lacks benzyloxy group; simpler structure | Basic thiophene derivative |
| 5-(Methoxy)-3-chlorobenzo[b]thiophene | Contains methoxy instead of benzyloxy | Different electronic properties |
| 5-(Phenoxy)-3-chlorobenzo[b]thiophene | Features phenoxy group | Potentially different reactivity |
| Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate | Contains carboxylate instead of carbonyl chloride | Different reactivity due to esterification |
The presence of the benzyloxy group and carbonyl chloride distinguishes 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride from these similar compounds, potentially enhancing its reactivity and biological activity.